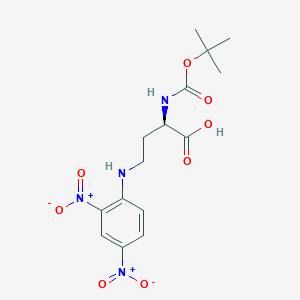
Boc-d-dab(dnp)-oh
描述
Boc-d-dab(dnp)-oh, also known as N-Boc-2,4-diaminobutyric acid, is a derivative of the amino acid diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dinitrophenyl (Dnp) group, which provide stability and specificity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-dab(dnp)-oh typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the reaction of diaminobutyric acid with di-tert-butyl dicarbonate [(Boc)2O] to introduce the Boc protecting group. This is followed by the introduction of the dinitrophenyl group using dinitrofluorobenzene (DNFB) under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide (DMF) and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using automated synthesis equipment. The use of continuous flow reactors and high-throughput screening methods can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Boc-d-dab(dnp)-oh undergoes several types of chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in methanol can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Deprotection Reactions: Free diaminobutyric acid or its derivatives.
Coupling Reactions: Peptides or peptide derivatives.
科学研究应用
Boc-d-dab(dnp)-oh has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds. It serves as a building block in the construction of complex peptide sequences.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions. It can be used to create peptide libraries for screening biological activity.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics. It can be used to modify peptides to enhance their stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
作用机制
The mechanism of action of Boc-d-dab(dnp)-oh is primarily related to its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process, allowing for selective reactions at other functional groups. The dinitrophenyl group can also serve as a chromophore, enabling the detection and quantification of the compound in various assays. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
相似化合物的比较
Similar Compounds
Fmoc-d-dab(dnp)-oh: Similar to Boc-d-dab(dnp)-oh but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-d-dap(dnp)-oh: Contains a diaminopropionic acid (Dap) instead of diaminobutyric acid (Dab).
Boc-d-orn(dnp)-oh: Contains ornithine instead of diaminobutyric acid.
Uniqueness
This compound is unique due to its specific combination of protecting groups and the presence of diaminobutyric acid. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other chemical processes. The Boc group offers ease of removal under mild acidic conditions, while the dinitrophenyl group provides a useful handle for further chemical modifications and detection.
属性
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUFMHGRNDHI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


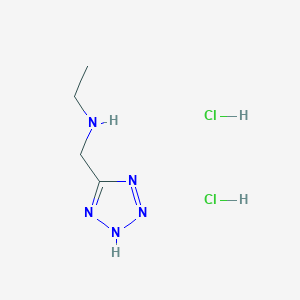

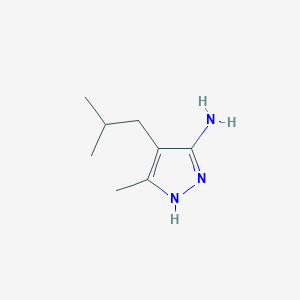
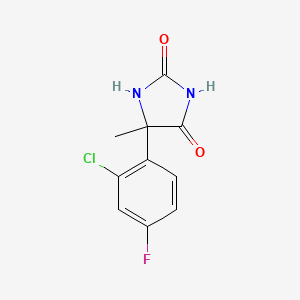
![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)
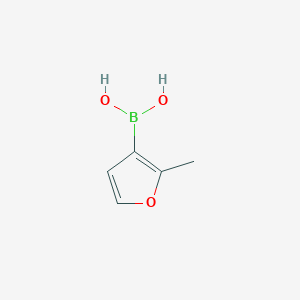
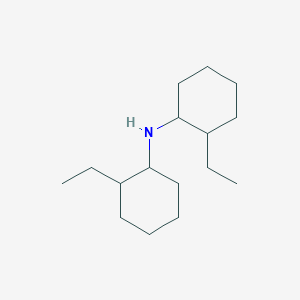
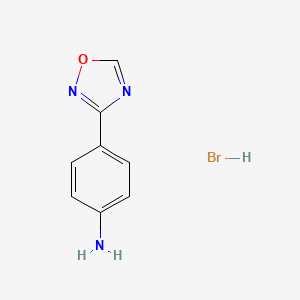
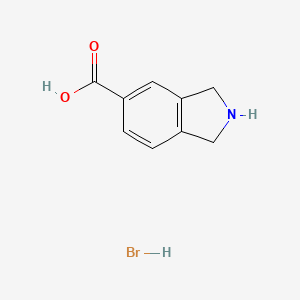
![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
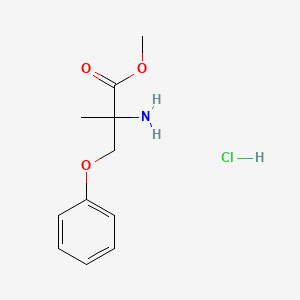
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
